DGAT-1 inhibitor

Descripción general

Descripción

DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase 1) is an enzyme that plays a crucial role in triglyceride biosynthetic pathways . It interacts with the acyl-CoA binding site of DGAT1 and inhibits triacylglycerol synthesis in cells . DGAT-1 inhibitors are considered potential therapeutic targets for obesity and related metabolic disorders .

Synthesis Analysis

DGAT1 inhibitors are developed through multistep virtual screening methods, including machine learning methods and common feature pharmacophore models . These methods are used to identify novel DGAT1 inhibitors from databases with thousands of compounds . The final hits are then assigned to another research group to complete the follow-up compound synthesis and biologic evaluation .

Molecular Structure Analysis

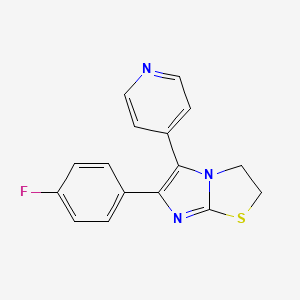

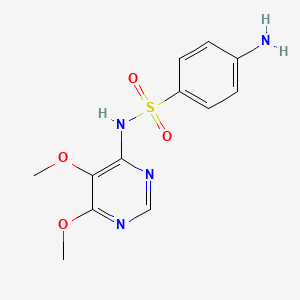

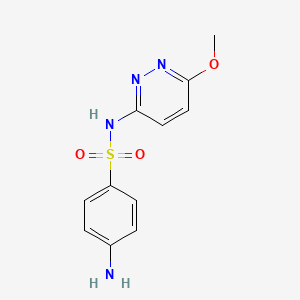

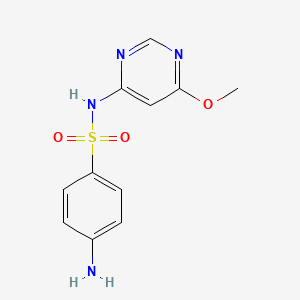

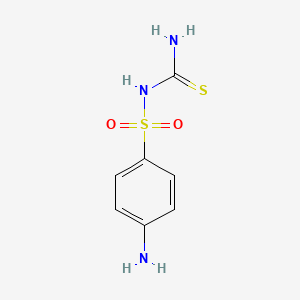

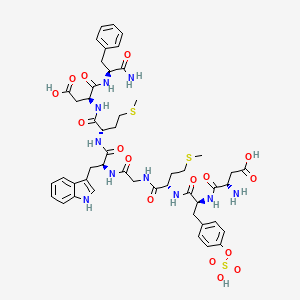

The 3D chemical structures of the hits from the virtual screening are carefully analyzed by established 3D-QSAR models . The analysis reveals that DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size .

Chemical Reactions Analysis

DGAT1 plays a critical role in the terminal step of triglyceride biosynthesis during dietary fat absorption . Inhibition of this process by DGAT1 inhibitors would be a tremendous therapeutic strategy to prevent obesity and its related diseases .

Physical And Chemical Properties Analysis

DGAT-1 inhibitors have a molecular weight of around 420.5 and are soluble in DMSO at 25 mg/mL . They are stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Aplicaciones Científicas De Investigación

Insulin Sensitivity Enhancement

T863 has been observed to enhance insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes, suggesting a potential role in improving insulin sensitivity upon DGAT1 inhibition. This could have implications for the treatment of insulin resistance and type 2 diabetes .

Lipid Droplet Biogenesis Analysis

As a DGAT1 inhibitor, T863 provides an opportunity to control DGAT inhibition precisely. It has been used to treat mouse embryonic fibroblasts (MEFs) to analyze lipid droplet biogenesis and to block neutral lipid synthesis and lipid droplet formation in HT-1080 cells .

Mechanism of Action Elucidation

Research has shown that T863 blocks access to the tunnel entrance of the enzyme DGAT1, providing insights into the mechanism of action for small-molecule inhibitors of membrane-bound O-acyltransferase (MBOAT) enzymes .

Selectivity and Potency in Inhibition

T863 is an orally active, selective, and potent DGAT1 inhibitor with an IC50 of 15 nM, showing no inhibitory activity against human MGAT3, DGAT2, or MGAT2, which highlights its specificity and potential for targeted therapy .

Novel Inhibitor Discovery

The compound has been part of studies involving multistep virtual screening methods, including machine learning, to identify novel DGAT1 inhibitors from large compound databases, aiding in the discovery of new therapeutic agents .

Mecanismo De Acción

Target of Action

T863, also known as a DGAT-1 inhibitor, primarily targets the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) . DGAT1 is one of two enzymes known to catalyze the final step in triglyceride synthesis . This reaction is important for metabolic energy storage, for instance, in the intestine, liver, and adipose tissue .

Mode of Action

T863 interacts with the acyl-CoA binding site of DGAT1, inhibiting triacylglycerol synthesis in cells . It blocks access to the fatty acyl-CoA substrate binding tunnel that opens to the cytoplasmic side of the endoplasmic reticulum . This interaction results in the inhibition of DGAT1-mediated triacylglycerol formation in cells .

Biochemical Pathways

The inhibition of DGAT1 by T863 affects the pathway of triglyceride synthesis . Triglycerides are a major storage form of metabolic energy as reduced carbon acyl chains, esterified to a glycerol backbone . The inhibition of this pathway by T863 can lead to a decrease in triglyceride levels, which is associated with a reduction in metabolic disorders such as cardiovascular disease and diabetes .

Result of Action

The inhibition of DGAT1 by T863 results in several molecular and cellular effects. It causes weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity in obese mice . In differentiated 3T3-L1 adipocytes, T863 enhances insulin-stimulated glucose uptake .

Action Environment

It is known that the efficacy of t863 can be influenced by factors such as diet, as seen in diet-induced obese mice

Direcciones Futuras

DGAT1 inhibitors are considered a potential therapeutic target for treating obesity and related metabolic disorders . Companies like Pfizer and Bristol-Myers Squibb are collaborating to research, develop, and commercialize DGAT1 inhibitors . The future of DGAT1 inhibitors lies in the development of novel chemical scaffolds and the improvement of their therapeutic efficacy .

Propiedades

IUPAC Name |

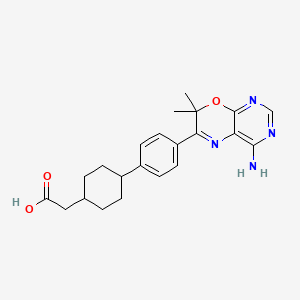

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYMYNYUHVDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432079 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DGAT-1 inhibitor | |

CAS RN |

701232-20-4 | |

| Record name | T-863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-863 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)